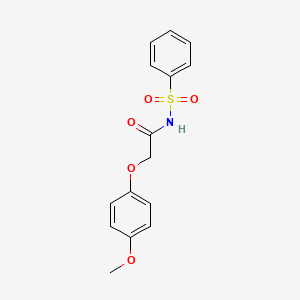

N-(benzenesulfonyl)-2-(4-methoxyphenoxy)acetamide

Description

Properties

IUPAC Name |

N-(benzenesulfonyl)-2-(4-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5S/c1-20-12-7-9-13(10-8-12)21-11-15(17)16-22(18,19)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXTSMBHSHKSXHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)NS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49733449 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzenesulfonyl)-2-(4-methoxyphenoxy)acetamide typically involves the reaction of benzenesulfonyl chloride with 2-(4-methoxyphenoxy)acetamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Common Chemical Reactions

The compound undergoes several key transformations:

Oxidation

-

Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

-

Mechanism : The phenoxy group or acetamide moiety may oxidize, though specific products depend on reaction conditions.

-

Application : Potential introduction of oxidized functional groups for further derivatization.

Reduction

-

Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Mechanism : Targets reducible groups (e.g., amide or sulfonamide bonds), though stability of the sulfonamide group may limit reactivity.

Substitution

-

Reagents : Nucleophiles (e.g., amines, alcohols) under basic or acidic conditions.

-

Mechanism : The methoxy group or acetamide may undergo nucleophilic displacement, depending on steric and electronic factors.

Reaction Mechanisms and Biological Interactions

The compound’s sulfonyl group and phenoxy moiety play critical roles in its reactivity and biological activity:

-

Enzyme Inhibition : The sulfonyl group forms strong interactions with enzyme active sites, potentially inhibiting activity.

-

Phenoxy Group Dynamics : While not explicitly studied for this compound, related phenoxy-containing derivatives exhibit π–π and hydrophobic interactions with targets like NMDA receptors, suggesting similar behavior in this compound .

Stability and Limitations

-

Hydrolysis : Amide hydrolysis is possible under acidic/basic conditions, though specific data for this compound is limited .

-

Thermodynamic Properties : Melting/boiling points require experimental determination for precise applications.

This compound’s reactivity and structural features make it a versatile tool in organic and medicinal chemistry, with further studies needed to fully characterize its reaction pathways.

Scientific Research Applications

Medicinal Chemistry

N-(benzenesulfonyl)-2-(4-methoxyphenoxy)acetamide has been investigated for its potential therapeutic properties, including:

-

Anti-inflammatory Activity : Studies have shown that this compound can inhibit the expression of inflammatory markers such as cyclooxygenases (COX-1 and COX-2) and inducible nitric oxide synthase (iNOS). This inhibition suggests its potential use in treating inflammatory diseases.

Table 1: Inflammatory Markers Affected by this compound

Marker Effect COX-1 Inhibition COX-2 Inhibition iNOS Inhibition -

Anticancer Properties : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and neuroblastoma (SK-N-SH). The mechanism involves inducing apoptosis in cancer cells.

Table 2: Anticancer Activity Data

Cell Line IC50 (µM) MCF-7 15.0 SK-N-SH 12.5

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes, particularly carbonic anhydrases (CAs), which are implicated in various physiological processes and diseases.

- Enzyme Selectivity : this compound shows selective inhibition against CA IX, a target for cancer therapy, with an IC50 value indicating potent activity.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial growth through enzyme inhibition.

Case Study 1: Anti-inflammatory Efficacy

A study conducted on animal models demonstrated that administration of this compound significantly reduced paw edema, indicating its potential as an anti-inflammatory agent. The treatment resulted in a marked decrease in inflammatory cytokines.

Case Study 2: Anticancer Screening

In vitro assays were performed on several cancer cell lines to assess the anticancer potential of this compound. Results indicated that it effectively inhibited cell proliferation, supporting further investigation into its use as a therapeutic agent for cancer treatment.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the structure of this compound can significantly influence its biological activity. Variations in substituents on the phenoxy ring have shown to alter potency against specific targets.

Mechanism of Action

The mechanism of action of N-(benzenesulfonyl)-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. The compound may also interact with cellular pathways, affecting various biological processes.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing vs. electron-donating groups: The benzenesulfonyl group in the target compound may enhance stability and hydrogen-bonding capacity compared to the dimethylaminopropyl group in compound 16, which introduces basicity .

- Heterocyclic vs.

Functional Group Modifications on the Acetamide Core

Sulfonyl vs. Sulfanyl Groups

- Sulfonyl (Target Compound) : Higher polarity and oxidative stability compared to sulfanyl derivatives like N-(4-sec-butylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide (). Sulfonyl groups may improve binding to charged residues in enzyme active sites .

- Quinazoline-sulfonyl () : Compounds 38–40 feature bulkier quinazoline-sulfonyl groups, which showed potent anticancer activity (IC₅₀ < 10 µM against HCT-116 and MCF-7 cells). This suggests that steric bulk enhances target affinity in certain contexts .

Cephalosporin Hybrids ()

The cephalosporin derivative 18b incorporates the 2-(4-methoxyphenoxy)acetamide moiety into a β-lactam antibiotic scaffold. This highlights the acetamide’s role in enhancing pharmacokinetic properties or target engagement in complex drug architectures .

Pharmacological Activities

Comparison with Target Compound :

- The target’s benzenesulfonyl group may enhance anticancer activity compared to nitro or halogenated phenoxy derivatives (). However, the absence of a quinazoline moiety () could limit its potency against specific cancer cell lines.

Biological Activity

N-(benzenesulfonyl)-2-(4-methoxyphenoxy)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a benzenesulfonyl group and a 4-methoxyphenoxy moiety, which are critical for its biological activity. The presence of the 4-methoxyphenoxy group is associated with various pharmacological effects, including enzyme inhibition and modulation of cellular pathways.

The mechanism of action for this compound primarily involves its interaction with specific enzymes or receptors. The sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. This compound may also influence signaling pathways related to inflammation and cancer cell proliferation.

Biological Activities

-

Antimicrobial Activity :

- The compound has shown significant antimicrobial properties against various bacterial strains. For instance, studies have indicated that it exhibits potent activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 6.72 mg/mL for E. coli and 6.63 mg/mL for S. aureus .

- Anti-inflammatory Effects :

- Cytotoxicity and Apoptosis :

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and its derivatives:

- Study on Antibacterial Activity : A recent investigation synthesized novel chromene sulfonamide hybrids, including this compound, which exhibited significant antibacterial properties while showing no adverse effects on liver enzymes indicative of hepatotoxicity .

- Cytotoxicity Evaluation : In a study focused on cancer therapy, compounds similar to this compound were tested for their cytotoxic effects on various cancer cell lines. The results indicated that these compounds could effectively inhibit cell proliferation by inducing apoptosis .

Data Table: Biological Activity Summary

Q & A

Q. What are the established synthetic routes for N-(benzenesulfonyl)-2-(4-methoxyphenoxy)acetamide, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a benzenesulfonyl chloride derivative may react with a phenoxyacetamide precursor in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF. Reaction optimization should consider temperature (e.g., 60–80°C), stoichiometry (1:1.2 molar ratio of sulfonyl chloride to acetamide), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) . Confirming the absence of unreacted starting materials via TLC is critical.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR can confirm the benzenesulfonyl and 4-methoxyphenoxy moieties. Key signals include aromatic protons (δ 6.8–7.8 ppm) and the methoxy group (δ ~3.8 ppm) .

- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonds between sulfonyl oxygen and amide hydrogen) to validate stereoelectronic effects .

- Mass spectrometry : High-resolution ESI-MS ensures molecular weight accuracy (e.g., [M+H]⁺ ion).

Advanced Research Questions

Q. How can conflicting crystallographic data on similar acetamide derivatives guide structural analysis of this compound?

Discrepancies in bond angles or torsion angles (e.g., nitro group orientation in N-(4-chloro-2-nitrophenyl)acetamide analogs) highlight the need for rigorous refinement. Use software like SHELXL for hydrogen-bonding networks and validate against comparable structures. For instance, deviations >5° in sulfonyl group planarity may indicate steric hindrance from the 4-methoxyphenoxy substituent .

Q. What strategies resolve contradictions in reaction yields reported for analogous sulfonamide-acetamide syntheses?

Contradictions often arise from solvent polarity or catalytic additives. For example, replacing DMF with THF may reduce side reactions but lower solubility. A systematic study could vary solvents (DMF, acetonitrile), bases (K₂CO₃ vs. Et₃N), and catalysts (e.g., DMAP) while monitoring yield and purity via HPLC .

Q. How does computational modeling predict the compound’s reactivity in nucleophilic environments?

DFT calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces, identifying electrophilic sites (e.g., sulfonyl sulfur) prone to nucleophilic attack. Compare with experimental data, such as hydrolysis rates under acidic/basic conditions, to validate predictions .

Methodological Challenges

Q. What experimental design principles mitigate degradation during storage?

Q. How can fluorescence spectroscopy be applied to study this compound’s interactions with biomolecules?

Fluorescence quenching assays using bovine serum albumin (BSA) can quantify binding constants. Excitation at 280 nm (aromatic π→π* transitions) and emission scans (300–450 nm) reveal shifts indicative of hydrophobic or electrostatic interactions .

Comparative Analysis

Q. How do structural modifications (e.g., halogen substitution) alter physicochemical properties compared to the parent compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.